4-methyl-3-phenylpent-2-enoic acid
Description
4-Methyl-3-phenylpent-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a pent-2-enoic acid backbone with a methyl group at position 4 and a phenyl substituent at position 3. Its structure combines aromatic (phenyl) and aliphatic (methyl) groups, which influence its electronic properties, steric environment, and reactivity.
Properties
CAS No. |
77921-04-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-phenylbut-2-en-1-ol with an oxidizing agent to form the corresponding carboxylic acid . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylpentenoic acids, alcohols, and alkanes .
Scientific Research Applications
Chemistry
4-Methyl-3-phenylpent-2-enoic acid serves as a building block in organic synthesis, facilitating the creation of complex molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation (to form carboxylic acids or ketones)
- Reduction (to create saturated derivatives)
- Electrophilic Aromatic Substitution (to introduce substituents on the phenyl ring).
Biology
Research indicates that this compound exhibits significant biological activity , particularly:
- Antimicrobial Properties: Effective against various pathogens by disrupting microbial cell membranes.
- Anti-inflammatory Effects: Reduces inflammation by modulating cytokine levels and inhibiting inflammatory enzymes.
Medicine
Studies are ongoing to evaluate its potential as a therapeutic agent for diseases related to inflammation and microbial infections. Its mechanism of action involves interaction with specific molecular targets, influencing metabolic pathways and cellular processes.
Industry
In industrial applications, this compound is utilized in:
- The production of specialty chemicals.
- As an intermediate in synthesizing other valuable compounds.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against bacteria | Disruption of cell membranes |
| Anti-inflammatory | Reduces cytokine levels | Inhibition of inflammatory enzymes |
Antimicrobial Study
A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Research
In a murine model of arthritis, treatment with this compound resulted in decreased swelling and pain scores, alongside reduced levels of pro-inflammatory cytokines in serum. This suggests its efficacy in managing inflammatory conditions.
Mechanism of Action
The mechanism by which 4-methyl-3-phenylpent-2-enoic acid exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The position and nature of substituents significantly alter chemical behavior. Key analogs include:
| Compound Name | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|
| 4-Methyl-3-phenylpent-2-enoic acid | Phenyl (C3), Methyl (C4) | C₁₂H₁₄O₂ | α,β-unsaturation, aromatic ring |
| 4-Methyl-2,2-diphenylpent-4-enoic acid | Diphenyl (C2), Methyl (C4) | C₁₈H₁₈O₂ | Increased steric bulk at C2 |
| 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic acid | Methoxyphenyl (C3), dual -COOH | C₁₄H₁₄O₆ | Enhanced H-bonding capacity |
| (2S)-Amino-3,3-dimethyl-4-phenylpent-4-enoic acid | Amino (C2), dimethyl (C3) | C₁₃H₁₇NO₂ | Chiral center, zwitterionic potential |
Analysis :
- Steric Effects: The diphenyl substitution in 4-methyl-2,2-diphenylpent-4-enoic acid introduces significant steric hindrance at C2, which may reduce reactivity in nucleophilic additions compared to the less hindered C3-phenyl group in the target compound .
Functional Group Influence on Reactivity and Properties
- Carboxylic Acid Groups: The dioic acid analog () exhibits two -COOH groups, enabling extensive intermolecular hydrogen bonding (e.g., R₂²(8) motifs) and layered crystal packing. In contrast, the single -COOH group in this compound likely forms simpler dimers or chains, reducing melting points and solubility .
- Its stereochemistry may also confer biological activity, unlike the non-chiral target .
Hydrogen Bonding and Supramolecular Arrangements
- Dioic Acid Systems : 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic acid forms inversion dimers and extended hydrogen-bonded networks (C₂²(8) motifs), stabilizing its crystal lattice. The dual -COOH groups facilitate strong O—H⋯O interactions, creating a layered structure .
- Monocarboxylic Acids: this compound, with one -COOH group, may adopt simpler hydrogen-bonding patterns (e.g., cyclic dimers), as seen in similar α,β-unsaturated acids. The phenyl group could participate in weak C—H⋯π interactions, influencing packing efficiency .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-3-phenylpent-2-enoic acid, and how can purity be validated?
A multi-step synthesis involving Claisen-Schmidt condensation or Wittig reactions is commonly employed to introduce the α,β-unsaturated carboxylic acid moiety. For example, coupling 4-methylpent-2-enoic acid derivatives with phenyl Grignard reagents under controlled conditions can yield the target compound. Purity validation requires orthogonal methods:
Q. How can functional groups in this compound be characterized spectroscopically?
- IR Spectroscopy : The conjugated carboxylic acid (C=O stretch ~1700 cm⁻¹) and α,β-unsaturated system (C=C stretch ~1650 cm⁻¹) are key identifiers.
- NMR :
- ¹H NMR: Downfield shifts for the carboxylic proton (~12 ppm) and olefinic protons (δ 6.5–7.5 ppm for trans-configuration).
- ¹³C NMR: Carboxylic carbon (~175 ppm) and sp² carbons (120–140 ppm).
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition efficacy) may arise from:
- Stereochemical variations : Enantiomeric impurities can alter activity. Use chiral HPLC or circular dichroism (CD) to verify enantiopurity .
- Solvent effects : Activity in polar vs. non-polar solvents should be compared.
- Orthogonal assays : Validate results using independent methods (e.g., fluorescence polarization alongside enzyme kinetics) .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal catalysts to optimize reaction conditions.
- QSPR/QSAR : Relate electronic parameters (e.g., Hammett constants) to observed reactivity .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Using graph set analysis (as per Etter’s rules), identify recurring motifs:
Q. What challenges arise in the chiral resolution of this compound, and how are they addressed?
- Enantiomer separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.
- Dynamic resolution : Employ enzymes like lipases for kinetic resolution under mild conditions.
- Crystallization-induced diastereomer resolution : Form salts with chiral amines (e.g., cinchonidine) to isolate enantiomers .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Functional Group Analysis
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Carboxylic acid (COOH) | 1680–1720 | 10.5–12.0 | 170–175 |
| α,β-Unsaturated C=C | 1620–1680 | 6.5–7.5 (J = 16 Hz) | 120–140 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
